N-cyclohexyl-3-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-3-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}propanamide is a complex organic compound with a unique structure that combines elements of cyclopentane, thieno, and pyrimidine rings
Preparation Methods
The synthesis of N-cyclohexyl-3-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}propanamide typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopenta[4,5]thieno[2,3-d]pyrimidine core, followed by the introduction of the allyl group and the thio linkage. The final step involves the attachment of the N-cyclohexylpropanamide moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbonyl group in the cyclopenta[4,5]thieno[2,3-d]pyrimidine ring can be reduced to form alcohols.
Scientific Research Applications
N-cyclohexyl-3-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thio linkage and the cyclopenta[4,5]thieno[2,3-d]pyrimidine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in the suppression of cancer cell growth or other biological effects .
Comparison with Similar Compounds
Similar compounds include other derivatives of cyclopenta[4,5]thieno[2,3-d]pyrimidine, such as:
- 2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide
- Methyl 4-(3-{[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate These compounds share similar core structures but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the allyl group, thio linkage, and N-cyclohexylpropanamide moiety in N-cyclohexyl-3-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}propanamide distinguishes it from these similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-3-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S2/c1-2-12-24-20(26)18-15-9-6-10-16(15)28-19(18)23-21(24)27-13-11-17(25)22-14-7-4-3-5-8-14/h2,14H,1,3-13H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWZXMHUDZRQEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCCC(=O)NC3CCCCC3)SC4=C2CCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.